3-(Bromomethyl)benzofuran
Overview
Description
3-(Bromomethyl)benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. The bromomethyl group attached to the benzofuran core enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
3-(Bromomethyl)benzofuran is a derivative of benzofuran, a heterocyclic compound . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria .
Mode of Action
Benzofuran derivatives are known to exhibit a wide range of biological activities, including antitumor, antibacterial, antioxidative, and antiviral properties . These activities suggest that the compound may interact with its targets in a way that inhibits their function or induces a change in their activity .
Biochemical Pathways
Benzofuran derivatives have been shown to participate in suzuki–miyaura cross-coupling reactions . This reaction is a type of carbon-carbon bond-forming reaction that involves the coupling of an organoboron compound and a halide under the action of a palladium catalyst .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which benzofuran derivatives participate in, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may have a relatively stable structure and good bioavailability .
Result of Action
Given the wide range of biological activities exhibited by benzofuran derivatives, it is likely that the compound has multiple effects at the molecular and cellular levels .
Action Environment
The success of the suzuki–miyaura cross-coupling reaction, which benzofuran derivatives participate in, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions, suggesting that the compound may be relatively stable and its action may be influenced by the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)benzofuran typically involves the bromination of benzofuran-3-ylmethanol. One common method includes treating benzofuran-3-ylmethanol with phosphorus tribromide in diethyl ether at 0°C for 30 minutes . This reaction yields this compound as the primary product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)benzofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form benzofuran-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted benzofuran derivatives.
Oxidation: Benzofuran-3-carboxylic acids.
Reduction: Benzofuran derivatives with a methyl group.
Scientific Research Applications
3-(Bromomethyl)benzofuran has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological systems.
Medicine: It is a precursor in the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
- 2-(Bromomethyl)benzofuran
- 5-Bromo-3-(bromomethyl)benzofuran
- 3-(Chloromethyl)benzofuran
Comparison:
- Reactivity: 3-(Bromomethyl)benzofuran is more reactive than its chloromethyl counterpart due to the higher reactivity of the bromine atom.
- Applications: While all these compounds are used in organic synthesis, this compound is particularly valued for its role in synthesizing bioactive molecules.
- Uniqueness: The specific positioning of the bromomethyl group in this compound provides unique reactivity patterns that are exploited in various synthetic applications .
Properties
IUPAC Name |
3-(bromomethyl)-1-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWASAYNGKXLBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00491575 | |
Record name | 3-(Bromomethyl)-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00491575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38281-49-1 | |
Record name | 3-(Bromomethyl)-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00491575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(bromomethyl)-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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